3-Hydroxy-5-methoxyflavone

Physical Chemistry Spectroscopy Molecular Structure

3-Hydroxy-5-methoxyflavone (CAS 6665-81-2) is a member of the flavonol class, a subgroup of flavonoids characterized by a 3-hydroxyflavone backbone. This specific derivative is distinguished from its parent flavonol structure by the methylation of the 5-hydroxyl group on the A-ring, a modification that significantly alters its physicochemical properties and biological profile compared to both its unmethylated analog and other common flavonols.

Molecular Formula C16H12O4
Molecular Weight 268.268
CAS No. 6665-81-2
Cat. No. B2867594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxyflavone
CAS6665-81-2
Molecular FormulaC16H12O4
Molecular Weight268.268
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3
InChIKeyWHLQVYWQNZFUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methoxyflavone (CAS 6665-81-2): A Differentiated Methoxyflavonol for Research Procurement


3-Hydroxy-5-methoxyflavone (CAS 6665-81-2) is a member of the flavonol class, a subgroup of flavonoids characterized by a 3-hydroxyflavone backbone [1]. This specific derivative is distinguished from its parent flavonol structure by the methylation of the 5-hydroxyl group on the A-ring, a modification that significantly alters its physicochemical properties and biological profile compared to both its unmethylated analog and other common flavonols [2].

Why Generic Flavonoid Substitution Fails: The Case for 3-Hydroxy-5-methoxyflavone Specificity


Substituting 3-Hydroxy-5-methoxyflavone with a generic flavonoid or a seemingly similar analog like 3-hydroxyflavone or 5-methoxyflavone is scientifically unsound due to profound, structure-dependent differences in their intermolecular interactions, metabolic stability, and enzyme inhibition profiles. The specific methylation pattern of 3-Hydroxy-5-methoxyflavone directly alters key physicochemical properties, including its hydrogen-bonding network [1], metal-binding energetics [2], and susceptibility to phase II metabolism, which in turn dictate its distinct biological behavior [3]. The quantitative evidence below demonstrates that seemingly minor structural modifications lead to large, measurable differences in performance, making compound-specific selection critical for reproducible research.

3-Hydroxy-5-methoxyflavone (6665-81-2) Quantitative Differentiation Guide: Evidence-Based Selection Criteria


Enhanced Intramolecular Hydrogen Bonding Compared to 3,5-Dihydroxyflavone

3-Hydroxy-5-methoxyflavone forms a stronger intramolecular hydrogen bond than its unmethylated analog, 3,5-dihydroxyflavone, as evidenced by IR spectroscopy. This altered hydrogen bonding affects its solution-state conformation and potential intermolecular interactions [1].

Physical Chemistry Spectroscopy Molecular Structure

Higher Metal Complex Dissociation Energy Versus 3-Hydroxyflavone and 5-Hydroxyflavone

In competitive experiments with alkali metal cations, complexes formed with 5-methoxyflavone (a close structural analog) exhibited the highest threshold dissociation energy compared to 3-hydroxyflavone and 5-hydroxyflavone. This finding implies a stronger binding affinity for metal ions, which is relevant for studies on metal-flavonoid interactions [1].

Analytical Chemistry Mass Spectrometry Metal Complexation

Improved Metabolic Stability Inferred from Methoxyflavone Class Characteristics

Methylation of flavonoid hydroxyl groups, as seen in 3-Hydroxy-5-methoxyflavone, is known to significantly increase metabolic stability compared to their hydroxylated counterparts. This is a well-established class-level property of methoxyflavones, which are less susceptible to rapid glucuronidation and sulfation, the major elimination pathways for flavonoids [1].

Drug Metabolism Pharmacokinetics Chemoprevention

Moderate CYP1A1 Inhibitory Activity (IC50 = 2.6 μM) Suggests a Distinct Pharmacological Profile

3-Hydroxy-5-methoxyflavone exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP1A1, with a reported IC50 of 2.6 μM in a cell-based assay [1]. This is in stark contrast to many potent CYP1 inhibitors like certain poly-hydroxylated flavonoids which have IC50 values in the nanomolar range, or flavone itself (IC50 = 0.14 μM) [2].

Enzymology Cytochrome P450 Drug-Drug Interactions

High-Impact Research Application Scenarios for 3-Hydroxy-5-methoxyflavone (6665-81-2)


Investigating the Role of Intramolecular Hydrogen Bonding in Flavonoid-Protein Interactions

As a direct comparator to 3,5-dihydroxyflavone, 3-Hydroxy-5-methoxyflavone is an ideal probe to study how a single methylation event and the resulting change in intramolecular hydrogen bonding strength [1] affect binding affinity to proteins such as serum albumins or specific enzyme targets. This allows for the deconvolution of hydrogen-bond donor/acceptor contributions to molecular recognition.

Comparative Metal Chelation Studies in Analytical and Biological Systems

Given its distinct metal complex dissociation energies compared to 3-hydroxy- and 5-hydroxyflavone [2], this compound serves as a critical standard in studies examining the structure-dependent chelation of biologically relevant metal cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺). It can be used to benchmark the impact of the 5-methoxy group on metal binding thermodynamics and its implications for antioxidant mechanisms or metal toxicity.

CYP1A1-Dependent Prodrug Activation and Chemoprevention Assays

Its moderate inhibitory activity against CYP1A1 (IC50 = 2.6 μM) [3] makes 3-Hydroxy-5-methoxyflavone a useful tool for modulating, but not completely shutting down, CYP1A1 activity in cellular models. This is particularly relevant for studying the CYP1A1-mediated activation of procarcinogens or the metabolism of chemopreventive agents, where a partial inhibitor can provide more physiologically relevant data than a potent, non-specific inhibitor.

Metabolic Stability Profiling of Methoxyflavonoids

As a representative member of the methoxyflavone class, which is known for superior metabolic stability compared to hydroxylated flavonoids [4], 3-Hydroxy-5-methoxyflavone is an essential reference standard in pharmacokinetic and drug metabolism studies. It can be used to validate in vitro models (e.g., hepatocyte incubations, S9 fraction assays) designed to assess the impact of methylation on the clearance and bioavailability of flavonoid-based compounds.

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